molecular formula C16H15Cl2N3O B12221437 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12221437
M. Wt: 336.2 g/mol
InChI Key: PGEJDSUKZSXPQW-UHFFFAOYSA-N
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Description

6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the pyrazolo[1,5-a]pyrimidine scaffold, which is then functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield dechlorinated products.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H15Cl2N3O/c1-3-4-12-14(18)16(22)21-15(19-12)13(9(2)20-21)10-5-7-11(17)8-6-10/h5-8,20H,3-4H2,1-2H3

InChI Key

PGEJDSUKZSXPQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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